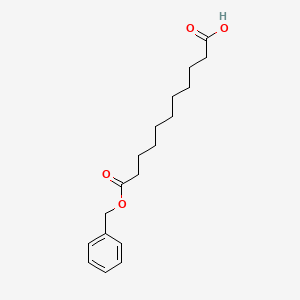
11-(Benzyloxy)-11-oxoundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(Benzyloxy)-11-oxoundecanoic acid is an organic compound characterized by a benzyloxy group attached to an undecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of 11-(Benzyloxy)-11-oxoundecanoic acid may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 11-(Benzyloxy)-11-oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the undecanoic acid chain can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
- Oxidation of the benzyloxy group yields benzoic acid derivatives.
- Reduction of the carbonyl group yields alcohols.
- Substitution reactions yield various substituted undecanoic acid derivatives .
Applications De Recherche Scientifique
11-(Benzyloxy)-11-oxoundecanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-(Benzyloxy)-11-oxoundecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The benzyloxy group can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence oxidative stress pathways, inflammatory responses, and cell signaling mechanisms.
Comparaison Avec Des Composés Similaires
Benzoic Acid: Shares the benzyloxy group but lacks the long undecanoic acid chain.
Undecanoic Acid: Similar carbon chain length but lacks the benzyloxy group.
Benzyloxyacetic Acid: Similar benzyloxy group but with a shorter acetic acid chain.
Uniqueness: 11-(Benzyloxy)-11-oxoundecanoic acid is unique due to its combination of a benzyloxy group and a long undecanoic acid chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H26O4 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
11-oxo-11-phenylmethoxyundecanoic acid |
InChI |
InChI=1S/C18H26O4/c19-17(20)13-9-4-2-1-3-5-10-14-18(21)22-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,19,20) |
Clé InChI |
KXMALJSCMGHAIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



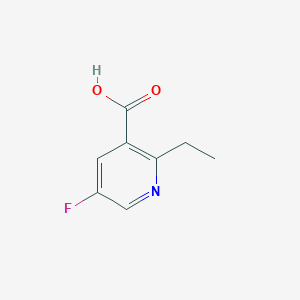


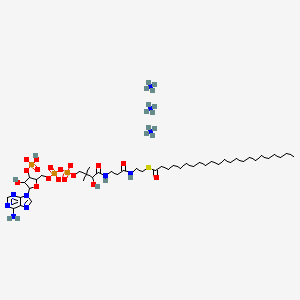
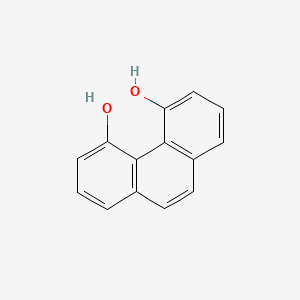
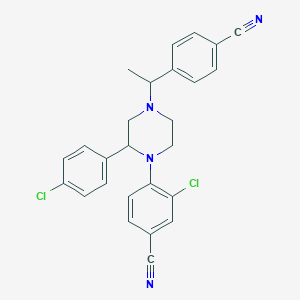
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)
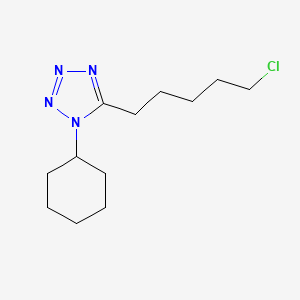
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
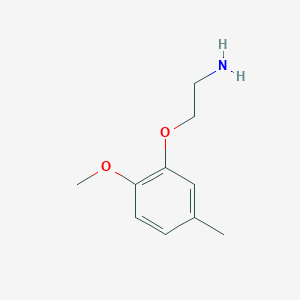
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)

